molecular formula C19H19N3O6 B11077653 2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate

2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate

Cat. No.: B11077653
M. Wt: 385.4 g/mol
InChI Key: FLZRGJIHBWOLQC-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate is an organic compound with a complex structure that includes nitrophenyl, oxoethyl, and phenylcarbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar in having a nitrophenyl group but differs in its sugar moiety.

    N-(4-nitrophenyl)-2-{4-[(phenylcarbamoyl)amino]piperidin-1-yl}acetamide: Shares the nitrophenyl and phenylcarbamoyl groups but has a piperidine ring.

Uniqueness

2-(4-Nitrophenyl)-2-oxoethyl 2-[(phenylcarbamoyl)amino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H19N3O6

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(phenylcarbamoylamino)butanoate

InChI

InChI=1S/C19H19N3O6/c1-2-16(21-19(25)20-14-6-4-3-5-7-14)18(24)28-12-17(23)13-8-10-15(11-9-13)22(26)27/h3-11,16H,2,12H2,1H3,(H2,20,21,25)

InChI Key

FLZRGJIHBWOLQC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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